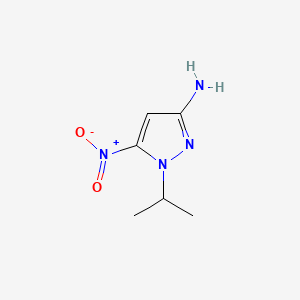![molecular formula C17H19Cl2N3 B10910371 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline](/img/structure/B10910371.png)
4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline is an organic compound with the molecular formula C₁₇H₁₉Cl₂N₃ It features a piperazine ring substituted with a 2,4-dichlorobenzyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained commercially.
Substitution Reaction: The piperazine is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form 4-(2,4-dichlorobenzyl)piperazine.
Coupling with Aniline: The final step involves coupling 4-(2,4-dichlorobenzyl)piperazine with aniline under conditions that facilitate nucleophilic substitution, often using a catalyst like palladium on carbon (Pd/C) and a suitable solvent like ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the dichlorobenzyl group, potentially leading to dechlorination.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.
Reduction: Dechlorinated benzyl derivatives.
Substitution: Various substituted piperazine derivatives depending on the reactants used.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for bioactive molecules.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may act as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, polymers, and agrochemicals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism by which 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity, while the dichlorobenzyl group may contribute to the compound’s overall stability and lipophilicity.
Comparison with Similar Compounds
Similar Compounds
4-[4-(2,4-Dichlorophenyl)piperazin-1-yl]aniline: Similar structure but with a phenyl group instead of a benzyl group.
4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]phenol: Contains a phenol group instead of an aniline group.
4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]benzoic acid: Features a carboxylic acid group instead of an aniline group.
Uniqueness
4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C17H19Cl2N3 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]aniline |
InChI |
InChI=1S/C17H19Cl2N3/c18-14-2-1-13(17(19)11-14)12-21-7-9-22(10-8-21)16-5-3-15(20)4-6-16/h1-6,11H,7-10,12,20H2 |
InChI Key |
SFXGNGGTOITZHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


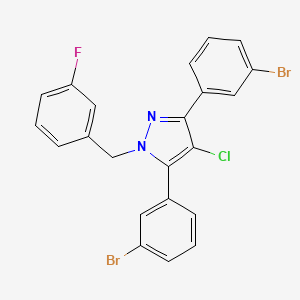
![2-(4-iodophenyl)-N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B10910309.png)
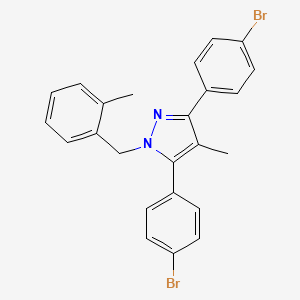
![5-{[5-(Diethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10910318.png)
![2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10910320.png)
![5,8-Di-morpholin-4-yl-1,2,3,4-tetrahydro-7-thia-6,9,10,11-tetraaza-benzo[c]fluorene](/img/structure/B10910323.png)
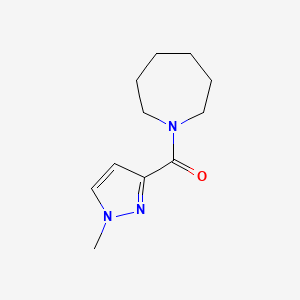
![methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B10910354.png)
![2-[4-chloro-3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10910355.png)
![5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B10910358.png)
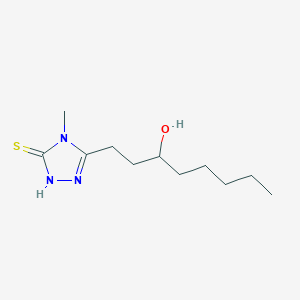
![3,5-bis(4-bromophenyl)-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B10910377.png)
